[(4-Methoxyphenyl)-phenylmethyl]urea
Description
Contextualization of Urea (B33335) Chemistry and its Substituted Analogues
Urea, with its central carbonyl group bonded to two nitrogen atoms, is a fundamental molecule in both biochemistry and synthetic chemistry. The hydrogen atoms on the nitrogen can be replaced by a wide variety of organic substituents, leading to a vast class of compounds known as N-substituted ureas. These derivatives often exhibit distinct physical, chemical, and biological properties compared to the parent urea molecule.
The synthesis of N-substituted ureas is a well-established area of organic synthesis, with common methods including the reaction of isocyanates with amines. nih.gov The versatility of these synthetic routes allows for the introduction of diverse functional groups, leading to a broad library of compounds with tailored properties.
N-substituted ureas are of significant interest due to their ability to form strong hydrogen bonds, a characteristic that underpins their utility in various fields. This hydrogen bonding capability is crucial for their application in medicinal chemistry, where they can interact with biological targets like proteins and enzymes, and in materials science, where they can influence the structure and properties of polymers. nih.gov
Significance of Arylmethyl Substituents in Urea Structures
The introduction of arylmethyl groups, which consist of an aromatic ring attached to a methyl group, onto the urea nitrogen atoms imparts specific characteristics to the resulting molecule. The presence of the aromatic ring can introduce steric bulk and electronic effects, influencing the molecule's conformation and reactivity. Furthermore, the aryl group can participate in various non-covalent interactions, such as π-π stacking, which can be critical for molecular recognition and binding to biological targets.
Unsymmetrically substituted diaryl ureas, in particular, are found in a variety of biologically active molecules, making their efficient synthesis a key focus for medicinal chemists. nih.gov The specific nature of the aryl groups and their substitution patterns can dramatically alter the biological activity of the urea derivative, leading to applications as anticancer, antimicrobial, and antiviral agents. biointerfaceresearch.com
Definition and Structural Features of [(4-Methoxyphenyl)-phenylmethyl]urea
This compound is a specific N-substituted urea derivative. Its chemical structure is characterized by a central urea core where one of the nitrogen atoms is substituted with a (4-methoxyphenyl)phenylmethyl group. This substituent consists of a methyl group attached to both a phenyl ring and a 4-methoxyphenyl (B3050149) ring.
Table 1: Structural and Chemical Properties of this compound and Related Compounds
| Property | This compound | (4-Methoxyphenyl)urea matrix-fine-chemicals.com | N,N'-Bis((4-methoxyphenyl)phenylmethyl)urea lookchem.com |
| Molecular Formula | C15H16N2O2 | C8H10N2O2 | C29H28N2O3 |
| Molecular Weight | 256.30 g/mol | 166.18 g/mol | 452.55 g/mol |
| General Structure | Unsymmetrical N-arylmethyl urea | N-aryl urea | Symmetrical N,N'-diarylmethyl urea |
| Key Substituents | (4-methoxyphenyl)phenylmethyl | 4-methoxyphenyl | Two (4-methoxyphenyl)phenylmethyl groups |
| Potential Synthesis Route | Reaction of (4-methoxyphenyl)phenylmethylamine with an isocyanate or a carbamoyl (B1232498) chloride derivative. | Reaction of p-anisidine (B42471) with a cyanate. chemsrc.com | Reaction of (4-methoxyphenyl)phenylmethylamine with a carbonyl source. |
| Predicted Feature | Potential for stereoisomerism due to the chiral center at the methyl carbon. | Planar structure with potential for hydrogen bonding. | High molecular weight and lipophilicity. |
Overview of Research Gaps and Opportunities Pertaining to this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the broader class of N-substituted ureas and even on structurally similar molecules, dedicated studies on the synthesis, characterization, and evaluation of this compound are conspicuously absent.
This lack of information presents a number of opportunities for future research:
Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound would be the first crucial step. Subsequent detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide fundamental data about its structure and properties.
Biological Evaluation: Given the wide range of biological activities observed in other N-arylmethyl ureas, a thorough investigation into the potential pharmacological effects of this compound is warranted. Screening for anticancer, antimicrobial, and other therapeutic activities could uncover novel applications. biointerfaceresearch.comiaea.org The presence of the chiral center also suggests that the synthesis and evaluation of individual enantiomers could reveal stereospecific biological activities.
Material Science Applications: The hydrogen bonding capabilities and the presence of aromatic rings suggest that this compound could be explored as a building block for supramolecular assemblies or as a component in novel polymer formulations.
The study of this specific compound could provide valuable insights into the structure-activity relationships within the broader class of N-substituted ureas, potentially leading to the development of new molecules with enhanced properties for a variety of applications. The current void in the research landscape for this compound represents a clear and compelling opportunity for new scientific discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4-methoxyphenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-13-9-7-12(8-10-13)14(17-15(16)18)11-5-3-2-4-6-11/h2-10,14H,1H3,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRIVQGBJUYZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural and Spectroscopic Investigations of 4 Methoxyphenyl Phenylmethyl Urea
Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For [(4-Methoxyphenyl)-phenylmethyl]urea, both FT-IR and Raman spectroscopy would provide a detailed fingerprint of its molecular structure, highlighting the key urea (B33335), aromatic, and ether moieties.
In an FT-IR spectrum, the N-H stretching vibrations of the urea group are expected to be prominent. Typically, primary amides and ureas show two bands for the -NH₂ group (asymmetric and symmetric stretching), and a separate band for the secondary -NH- group. These bands generally appear in the region of 3200-3500 cm⁻¹. docbrown.infomsu.edu Due to intermolecular hydrogen bonding in the solid state, these peaks would likely be broad. A very strong and characteristic absorption corresponding to the C=O stretching vibration (the Amide I band) is predicted to be in the range of 1640–1680 cm⁻¹. mdpi.comresearchgate.net The N-H bending vibration (the Amide II band) is expected to appear around 1600–1650 cm⁻¹. docbrown.info
The aromatic rings would contribute to absorptions from C-H stretching just above 3000 cm⁻¹ and several C=C stretching absorptions of variable intensity in the 1450-1600 cm⁻¹ region. The methoxy (B1213986) group should produce a strong C-O-C asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. C-N stretching vibrations from the urea group are also anticipated, likely around 1450 cm⁻¹ and 1150 cm⁻¹. docbrown.info
The Raman spectrum would complement the FT-IR data. A particularly strong and characteristic band for the N-C-N symmetric stretch in ureas is often observed near 1000 cm⁻¹. acs.orgresearchgate.netresearchgate.net The symmetric "breathing" modes of the phenyl and 4-methoxyphenyl (B3050149) rings would also be expected to produce strong signals. The C=O stretch would be present but likely weaker than in the IR spectrum.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3450 - 3200 (broad) | 3450 - 3200 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | 1680 - 1640 | 1680 - 1640 | Strong |
| N-H Bend (Amide II) | 1650 - 1600 | 1650 - 1600 | Medium |
| Aromatic C=C Stretch | 1610, 1585, 1510, 1450 | 1610, 1510 (strong) | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | ~1250 | Strong |
| N-C-N Symmetric Stretch | Weak / Not prominent | ~1000 | Strong |
| Symmetric C-O-C Stretch | ~1030 | ~1030 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules. A full suite of 1D and 2D NMR experiments would unambiguously confirm the structure of this compound.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The methoxy group (-OCH₃) protons would appear as a sharp singlet at approximately 3.8 ppm. acdlabs.com The aromatic region (6.8-7.5 ppm) would be complex. The 4-methoxyphenyl group should exhibit a characteristic AA'BB' system, appearing as two distinct doublets, with the protons ortho to the electron-donating methoxy group resonating upfield (around 6.9 ppm) and the protons meta to it appearing further downfield. acs.orgjove.com The unsubstituted phenyl ring would likely produce a more complex multiplet between 7.2 and 7.5 ppm. wisc.edu
The methine proton (-CH-), being attached to two aromatic rings and a nitrogen atom, would be significantly deshielded and is predicted to appear as a doublet around 6.0-6.5 ppm, with coupling to the adjacent -NH proton. The urea protons themselves would show characteristic signals; the secondary amide proton (-NH-) would likely be a doublet in the 6.5-7.5 ppm range, while the primary amide protons (-NH₂) would appear as a broad singlet around 5.5-6.5 ppm. ucl.ac.uk The exact positions of the N-H protons can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -NH₂ | 5.5 - 6.5 | broad singlet | 2H |
| -NH- | 6.5 - 7.5 | doublet | 1H |
| Aromatic H (Phenyl) | 7.2 - 7.5 | multiplet | 5H |
| Aromatic H (ortho to CH) | ~7.2 | doublet | 2H |
| Aromatic H (ortho to OCH₃) | ~6.9 | doublet | 2H |
| Methine CH | 6.0 - 6.5 | doublet | 1H |
The ¹³C NMR spectrum provides one signal for each unique carbon atom. The urea carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the 155-165 ppm range. researchgate.netresearchgate.netlibretexts.org The aromatic carbons will resonate between 110-160 ppm. jove.com Specifically, the carbon attached to the methoxy group (C-O) is predicted around 159 ppm, while the ipso-carbons attached to the methine group will be in the 140-145 ppm range. The carbons of the 4-methoxyphenyl ring ortho to the oxygen (C-H) will be shielded by the electron-donating effect of the ether and appear around 114 ppm. The methine carbon (-CH-) is predicted to be found around 55-65 ppm, and the methoxy carbon (-OCH₃) at approximately 55 ppm. acdlabs.com
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Urea) | 155 - 165 |
| Aromatic C-O (ipso) | ~159 |
| Aromatic C-CH (ipso, phenyl) | ~142 |
| Aromatic C-CH (ipso, methoxyphenyl) | ~134 |
| Aromatic C-H | 126 - 129 |
| Aromatic C-H (ortho to OCH₃) | ~114 |
| Methine CH | 55 - 65 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the molecule's connectivity. sdsu.edu
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) couplings. Key correlations would be observed between the methine CH and the adjacent urea NH proton, and between neighboring protons on the aromatic rings. researchgate.net
HMQC or HSQC (Heteronuclear Single Quantum Coherence) would reveal all direct one-bond proton-carbon (¹H-¹C) correlations. This would definitively link each proton signal to the carbon it is attached to, for example, confirming the assignments of the methine CH, the methoxy OCH₃, and each aromatic C-H pair.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping the molecular skeleton by showing long-range (2-3 bond) ¹H-¹C correlations. rsc.org This experiment would connect the different fragments of the molecule.
Table 4: Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlates to Carbon (¹³C) | Information Provided |
|---|---|---|
| Methine CH | C=O (Urea) | Connects the diphenylmethyl group to the urea moiety. |
| Methine CH | Ipso-Carbons of both aromatic rings | Confirms attachment of both rings to the methine carbon. |
| Methoxy OCH₃ | Aromatic C-O | Confirms the position of the methoxy group on its ring. |
| Urea -NH- | Methine CH | Confirms the N-C bond. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) would confirm the molecular weight and provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₅H₁₆N₂O₂) is 256 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 257.
The most likely fragmentation pathway under collision-induced dissociation (CID) involves the cleavage of the C-N bond between the benzylic carbon and the urea nitrogen. This is because this cleavage results in the formation of a highly stabilized secondary carbocation. This fragmentation pattern is common for phenylurea compounds. nih.govresearchgate.net
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 257 | [M+H]⁺ | [C₁₅H₁₇N₂O₂]⁺ |
| 197 | [(4-Methoxyphenyl)phenylmethyl]⁺ | [C₁₄H₁₃O]⁺ |
| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ |
The base peak in the MS/MS spectrum is predicted to be the [(4-methoxyphenyl)phenylmethyl]⁺ cation at m/z 197, owing to its significant resonance stabilization across both aromatic rings. Further fragmentation could lead to the loss of formaldehyde (B43269) (CH₂O) from the methoxy group or the formation of a tropylium-like ion.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
A single-crystal X-ray diffraction study would provide definitive proof of the molecular structure, conformation, and intermolecular interactions in the solid state. As the molecule is chiral, it would crystallize in a chiral space group (e.g., P2₁, P2₁2₁2₁, etc.).
The solid-state conformation would be defined by the torsion angles of the two aromatic rings relative to the urea plane. It is expected that the rings would adopt a non-planar, propeller-like arrangement around the central methine carbon to minimize steric hindrance. researchgate.net
The crystal packing would be dominated by extensive intermolecular hydrogen bonding. The N-H groups of the urea moiety are excellent hydrogen bond donors, and the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov This typically results in the formation of robust, self-complementary hydrogen-bonded motifs, such as the "urea tape" or α-network, where molecules link into infinite chains or sheets. researchgate.netresearchgate.net The carbonyl oxygen of one molecule would likely accept hydrogen bonds from the N-H groups of one or two neighboring molecules, leading to a highly ordered and stable crystal lattice.
Table 6: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₅H₁₆N₂O₂ |
| Formula Weight | 256.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | a = 8.5, b = 12.0, c = 9.0 |
| α, β, γ (°) | α = 90, β = 105, γ = 90 |
| Volume (ų) | ~880 |
| Z (molecules/cell) | 2 |
Conformational Analysis and Stereochemical Characterization
The three-dimensional arrangement of atoms and the stereochemical nature of a molecule are fundamental to understanding its physical properties and chemical reactivity. For this compound, a molecule possessing considerable conformational flexibility and a key stereocenter, a detailed analysis of its structure is crucial. This section explores the conformational preferences and stereochemical characteristics of this compound, drawing upon established principles and data from analogous structures to provide a comprehensive overview.
The central feature of this compound is the chiral benzylic carbon atom, which is bonded to a phenyl group, a 4-methoxyphenyl group, a hydrogen atom, and a nitrogen atom of the urea moiety. The presence of this stereocenter means the compound can exist as a pair of enantiomers, (R)-[(4-Methoxyphenyl)-phenylmethyl]urea and (S)-[(4-Methoxyphenyl)-phenylmethyl]urea. Standard synthetic procedures would typically yield a racemic mixture of these two enantiomers.
To gain insight into the likely structural parameters, data from closely related crystal structures can be examined. For instance, the crystal structure of N-(4-Methoxyphenyl)thiourea reveals a dihedral angle of 59.23(4)° between the methoxyphenyl ring and the thiourea (B124793) group, indicating a non-planar arrangement to minimize steric clash. researchgate.net In contrast, studies of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea have shown that the non-hydrogen atoms are essentially co-planar. researchgate.net For this compound, the steric bulk of the two aryl groups on the same carbon atom would likely necessitate significant twisting to achieve a stable conformation.
In the absence of a specific crystal structure for the title compound, computational modeling using methods such as Density Functional Theory (DFT) would be a powerful tool to predict the lowest energy conformers and the rotational energy barriers between them. Such calculations could provide detailed information on the preferred dihedral angles.
Spectroscopic techniques are indispensable for characterizing the stereochemistry and confirming the connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive evidence for the structure of this compound. The expected chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The protons on the aromatic rings would appear in the downfield region, typically between 6.8 and 7.5 ppm. The para-substitution on the methoxyphenyl ring would lead to a characteristic pair of doublets. The methoxy group protons would appear as a sharp singlet, likely around 3.8 ppm. The benzylic proton, being adjacent to two aromatic rings and a nitrogen atom, would be deshielded and appear as a singlet (or a doublet if coupled to the N-H proton). The N-H protons of the urea moiety would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |
| Aromatic H (Methoxyphenyl, ortho to OMe) | ~6.90 | Doublet | 2H |
| Aromatic H (Methoxyphenyl, meta to OMe) | ~7.15 | Doublet | 2H |
| Benzylic CH | ~6.0 - 6.2 | Singlet/Doublet | 1H |
| Urea NH | Variable (e.g., 5.5 - 7.0) | Broad Singlet | 2H |
| Methoxy OCH₃ | ~3.80 | Singlet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methoxy carbon. The carbonyl carbon of the urea is expected to appear significantly downfield, in the range of 155-160 ppm.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Urea) | 155 - 160 |
| Aromatic C-O (Methoxyphenyl) | 158 - 160 |
| Aromatic C (Quaternary, Phenyl) | 140 - 142 |
| Aromatic C (Quaternary, Methoxyphenyl) | 132 - 134 |
| Aromatic CH | 114 - 130 |
| Benzylic CH | 55 - 60 |
| Methoxy OCH₃ | ~55 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations of the urea group, as well as vibrations from the aromatic rings and the C-O ether linkage.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (Urea) | Stretching | 3300 - 3500 (often two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methoxy) | Stretching | 2850 - 3000 |
| C=O (Urea, "Amide I band") | Stretching | 1630 - 1680 |
| N-H (Urea, "Amide II band") | Bending | 1550 - 1640 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (Ether) | Asymmetric Stretching | 1230 - 1270 |
Reaction Chemistry and Chemical Transformations of 4 Methoxyphenyl Phenylmethyl Urea
Reactivity of the Urea (B33335) Moiety
The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile precursor in organic synthesis. Its reactivity is influenced by the electron-donating and withdrawing properties of its substituents.
N-Alkylation and N-Acylation Reactions
Direct N-alkylation of ureas can be challenging as O-alkylation to form isoureas is a common competing reaction. justia.comgoogle.com However, under specific conditions, such as in the presence of a strong base and a phase transfer catalyst, N-alkylation can be achieved. justia.comgoogle.com For an unsymmetrical urea like [(4-Methoxyphenyl)-phenylmethyl]urea, regioselectivity becomes a key consideration. Alkylation could potentially occur at either the N or N' nitrogen atom. The steric bulk of the [(4-methoxyphenyl)phenylmethyl] group might direct alkylation to the less hindered nitrogen atom. Research on unsymmetrical N,N'-diarylureas has shown that regioselective N-alkylation can occur at the more sterically congested nitrogen atom under certain conditions. nih.gov
N-acylation of ureas is a more common transformation. It can be achieved using acylating agents such as acid chlorides or anhydrides. Similar to alkylation, the regioselectivity of acylation on this compound would be influenced by both steric and electronic factors. Studies on the N-acylation of unsymmetrical thioureas have demonstrated that the reaction can proceed regioselectively, favoring the nitrogen atom attached to the less electron-donating aryl group. researchgate.net In the case of this compound, the electronic effects of the arylmethyl substituent would play a significant role. The synthesis of N-acyl ureas can also be accomplished from isocyanates and phenols via an N-(phenoxycarbonyl)benzamide intermediate, which then reacts with an amine. nih.gov
Table 1: Potential Reagents for N-Alkylation and N-Acylation
| Reaction Type | Reagent Class | Example Reagent | Potential Product |
| N-Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | N-Methyl-[(4-methoxyphenyl)-phenylmethyl]urea |
| N-Alkylation | Dialkyl Sulfates | Dimethyl Sulfate ((CH₃)₂SO₄) | N-Methyl-[(4-methoxyphenyl)-phenylmethyl]urea |
| N-Acylation | Acid Chlorides | Acetyl Chloride (CH₃COCl) | N-Acetyl-[(4-methoxyphenyl)-phenylmethyl]urea |
| N-Acylation | Acid Anhydrides | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-[(4-methoxyphenyl)-phenylmethyl]urea |
Hydrolysis and Decomposition Pathways
Ureas can undergo hydrolysis under acidic or basic conditions to yield amines and carbamic acid, which subsequently decomposes to carbon dioxide and another equivalent of amine. The hydrolysis of urea and its derivatives has been studied under acidic conditions, where the mechanism can involve a bimolecular reaction between water and the diprotonated urea. rsc.org In the case of this compound, acidic hydrolysis would be expected to produce (4-methoxyphenyl)phenylmethanamine, ammonia (B1221849), and carbon dioxide. The stability of the resulting benzylic carbocation under acidic conditions might influence the reaction pathway.
Decomposition can also occur under thermal conditions. For instance, heating [(4-Methoxy-phenyl)-phenyl-methyl]-urea can lead to the formation of 1,3-bis[[(4-methoxyphenyl)-phenyl-methyl]]urea. lookchem.com
Cyclization Reactions involving the Urea Unit
The urea moiety can participate in cyclization reactions to form various heterocyclic compounds. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. Palladium-catalyzed cyclization of aryl-benzyl ureas has been utilized to synthesize dihydroquinazolinones. nih.gov Organolithium-mediated cyclization is another powerful tool for constructing carbo- and heterocyclic systems. rsc.org Furthermore, carbodiimides, which can be formed from ureas, react with compounds like 2-(bromomethyl)acrylic acid to yield pyrimidine-2,4-dione derivatives. researchgate.net The specific reaction partners and conditions would determine the structure of the resulting heterocyclic product from this compound.
Reactivity of the Arylmethyl Moiety
The arylmethyl moiety of this compound consists of a phenyl group and a 4-methoxyphenyl (B3050149) group attached to the same carbon. The reactivity of these rings towards electrophilic substitution and modifications of the methoxy (B1213986) group are key aspects of the molecule's chemistry.
Electrophilic Aromatic Substitution on Phenyl and Methoxyphenyl Rings
Both the phenyl and the 4-methoxyphenyl rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pharmdguru.commasterorganicchemistry.com The methoxy group (-OCH₃) on the para-position of one of the rings is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. wikipedia.orglibretexts.org This means that electrophilic substitution will be directed to the positions ortho to the methoxy group (positions 3 and 5). The phenyl group is less activated than the methoxyphenyl group. Therefore, electrophilic substitution would be expected to occur preferentially on the more electron-rich methoxyphenyl ring.
Table 2: Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) on Methoxyphenyl Ring |
| Nitration | NO₂⁺ | [(3-Nitro-4-methoxyphenyl)-phenylmethyl]urea |
| Bromination | Br⁺ | [(3-Bromo-4-methoxyphenyl)-phenylmethyl]urea |
| Sulfonation | SO₃ | [(3-Sulfo-4-methoxyphenyl)-phenylmethyl]urea |
| Friedel-Crafts Acylation | RCO⁺ | [(3-Acyl-4-methoxyphenyl)-phenylmethyl]urea |
Modifications of the Methoxy Group
The methoxy group itself can be a site for chemical transformation. Cleavage of the methyl-oxygen bond can occur under strong acidic conditions, typically using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding phenol. This reaction proceeds via a nucleophilic substitution mechanism where the oxygen of the methoxy group is protonated, followed by attack of the halide ion on the methyl group. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also a known method for the removal of a (4-methoxyphenyl)methyl protecting group. nih.gov
Reactions at the Benzylic Carbon Center
The benzylic position is generally susceptible to a variety of transformations. Standard reactions occurring at a benzylic carbon include oxidation, halogenation, and nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can typically oxidize a benzylic carbon, provided it bears at least one hydrogen atom. chemistrysteps.comlibretexts.org This reaction usually cleaves the alkyl chain, leading to a carboxylic acid. For instance, an alkylbenzene can be converted to benzoic acid. libretexts.org In the case of this compound, oxidation would likely be complex due to the presence of multiple reactive sites, including the electron-rich methoxy-substituted phenyl ring and the urea moiety.
Halogenation: Free radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator, is a common method to selectively introduce a bromine atom at the benzylic position. chemistrysteps.comlibretexts.orglibretexts.org This selectivity is attributed to the formation of a resonance-stabilized benzylic radical. libretexts.orglibretexts.org While this reaction is well-documented for various alkylbenzenes, its application to this compound has not been specifically described.
Nucleophilic Substitution: Benzylic halides are excellent substrates for both Sₙ1 and Sₙ2 reactions. chemistry.coachlibretexts.org The stability of the resulting benzylic carbocation facilitates the Sₙ1 pathway, even for what might appear to be a primary substrate. libretexts.org However, without prior halogenation of the benzylic carbon of this compound, this pathway is not directly accessible.
Regioselectivity and Stereoselectivity in Chemical Reactions
The concepts of regioselectivity and stereoselectivity are crucial in understanding chemical reactions. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others.
For this compound, the benzylic carbon is a prochiral center if the two phenyl rings are unsubstituted. However, the presence of the 4-methoxyphenyl group makes the benzylic carbon a stereocenter. Therefore, any reaction at this center that introduces a new substituent could potentially lead to diastereomers. The control of this stereoselectivity would depend heavily on the reaction mechanism and the reagents used. For instance, stereoselective reactions of chiral ortho-sulfinyl benzyl (B1604629) carbanions with aldehydes have been studied, demonstrating that high levels of asymmetric induction can be achieved. researchgate.net
Without experimental data on reactions involving this compound, any discussion of regioselectivity (e.g., reaction at the benzylic carbon vs. the aromatic rings or the urea nitrogens) or stereoselectivity remains purely speculative.
Theoretical and Computational Studies on 4 Methoxyphenyl Phenylmethyl Urea
Quantum Chemical Calculations
Ab Initio Methods for High-Level Electronic Structure Analysis
Similarly, there is no available research that has employed high-level ab initio methods for the electronic structure analysis of [(4-Methoxyphenyl)-phenylmethyl]urea. These methods, while computationally more intensive than DFT, can provide more accurate electronic properties.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity, as the HOMO and LUMO energies and their spatial distributions indicate the most likely sites for electrophilic and nucleophilic attack.
Analysis of Molecular Electrostatic Potential (MESP) and Charge Distribution
There are no studies available that have calculated the Molecular Electrostatic Potential (MESP) or analyzed the charge distribution of this compound. An MESP map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electron-rich and electron-poor regions, which is essential for predicting intermolecular interactions.
Spectroscopic Property Predictions and Comparison with Experimental Data
Computational predictions of spectroscopic properties (such as IR, Raman, and NMR spectra) for this compound, and their comparison with experimental data, have not been documented in the literature. These theoretical predictions are instrumental in the interpretation and assignment of experimental spectra.
Conformational Landscape and Energy Calculations
An exploration of the conformational landscape of this compound through computational methods has not been published. Such a study would involve calculating the energies of different possible conformations (rotamers) of the molecule to identify the most stable structures and understand its flexibility.
Reaction Mechanism Studies and Transition State Analysis
The formation and decomposition of urea (B33335) derivatives, including this compound, are subjects of significant interest in computational chemistry. Theoretical studies provide insights into the underlying reaction mechanisms and the energetics of transition states, which are crucial for understanding the compound's stability and reactivity.
A primary pathway for the formation of N,N'-disubstituted ureas is the reaction between an isocyanate and an amine. For this compound, this would involve the reaction of (4-methoxyphenyl)phenylmethylamine with an isocyanate or the reaction of (4-methoxyphenyl)phenylmethane isocyanate with an amine. The reaction is generally straightforward and proceeds at room temperature in a suitable solvent without the need for a base. commonorganicchemistry.com
Computational studies, often employing Density Functional Theory (DFT), are used to model these reactions. For instance, in the ring-opening alternating copolymerization of epoxides and anhydrides catalyzed by urea-based systems, DFT calculations have been used to elucidate the reaction mechanism. These studies show that the urea acts as a hydrogen-bond donor, activating the substrates. The ring-opening of the epoxide was identified as the rate-controlling step. mdpi.com While this is a different reaction, it highlights the role of urea as a catalyst and the computational methods used to study its reaction mechanisms.
Another relevant area of study is the decomposition of urea derivatives. Certain hindered trisubstituted ureas have been shown to undergo dissociation into their corresponding isocyanate and amine moieties. nih.gov This reversible reaction is influenced by factors such as steric hindrance and the participation of the N-H group in hydrogen bonding. mdpi.com The mechanism is proposed to involve a hydrogen transfer from the NH group to the other nitrogen atom. mdpi.com
Transition state analysis, a key component of reaction mechanism studies, involves the characterization of the high-energy intermediate state between reactants and products. Computational methods can calculate the geometry and energy of this transition state. For example, in the arsenolytic depyrimidination of thymidine, a transition state was located using DFT, revealing a concerted bimolecular (ANDN) mechanism. nih.gov Although a different system, this demonstrates the power of computational analysis in elucidating reaction pathways at the molecular level.
General mechanisms for urea formation include:
Amine + Isocyanate: A direct and common method for creating ureas. commonorganicchemistry.com
Amine + Carbamate (B1207046): The reactivity of the carbamate is key, with isopropenyl carbamates being particularly effective due to their irreversible reaction. commonorganicchemistry.com
Carbonyldiimidazole (CDI): An alternative to toxic phosgene-related reagents, though the order of addition is important to avoid symmetrical byproducts. commonorganicchemistry.com
Triphosgene (B27547): A solid, easier-to-handle substitute for phosgene (B1210022) gas. commonorganicchemistry.com
Curtius Rearrangement: Useful when starting from a carboxylic acid instead of an amine. commonorganicchemistry.com
Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking
The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being the most prominent. These interactions dictate the compound's crystal packing, solubility, and interactions with biological targets.
Hydrogen Bonding:
The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, ureas typically form extensive hydrogen-bonding networks. The crystal structure of urea itself demonstrates that the N-H groups form hydrogen bonds with the carbonyl oxygen of neighboring molecules, creating a chain-like structure. researchgate.net The carbonyl oxygen in crystalline urea participates in four hydrogen bonds with N-H groups from three different urea molecules. researchgate.net
In N,N'-diaryl ureas, a common motif is the α-network, which consists of bifurcated N-H···O hydrogen bonds, forming a tape-like structure. researchgate.net However, the presence of other hydrogen bond acceptors, such as the methoxy (B1213986) group in this compound, can lead to alternative hydrogen bonding patterns. Studies on N,N'-bis(3-pyridyl)urea have shown that when the aryl rings contain hydrogen-bond acceptor groups, the N-H donors preferentially bond with these groups over the urea carbonyl. researchgate.net
Computational studies on substituted ureas have quantified the strength of these hydrogen bonds. For example, the hydrogen-bond donor strength of ureas can be tuned by the electronic nature of the substituents. Electron-withdrawing groups on the aryl rings increase the positive charge on the N-H protons, making them better hydrogen-bond donors. nih.gov
The following table summarizes typical hydrogen bond interaction energies observed in related systems.
| Interaction Type | Gas-Phase Interaction Energy (kcal/mol) | Solution-Phase Interaction Energy (kcal/mol) |
| Diaryl Urea Moiety | - | - |
| R Group Interactions | - | - |
Note: Specific data for this compound is not available. The table is a template for data from related compounds.
π-π Stacking:
Quantum chemical studies on diaryl ureas have shown that π-π stacking interactions are a critical stabilizing factor in their complexes with proteins. mdpi.com These interactions can be categorized into those involving the core diaryl urea structure and those involving substituent R groups. mdpi.com The geometry of these interactions can vary, including parallel-displaced and T-shaped orientations. mdpi.com
Computational analyses of heteroaromatic π-stacking landscapes have revealed that the interaction energies are sensitive to the relative orientation of the aromatic rings. nih.gov For instance, the interaction between a pyridine (B92270) ring and a phenylalanine residue can have an interaction energy of approximately -3.9 kcal/mol. nih.gov
The following table provides representative data for π-π stacking interactions in diaryl urea systems.
| Interaction Type | Gas-Phase Interaction Energy (kcal/mol) | Solution-Phase Interaction Energy (kcal/mol) |
| Diaryl Urea Moiety - Protein Residue | -0.2 to -3.4 (avg. -1.9) | -1.8 (average) |
| R Group - Protein Residue | -1.5 to -3.2 (avg. -2.2) | -1.5 (average) |
Data is for general diaryl urea interactions with protein residues and serves as an illustrative example. mdpi.com
Chemically Oriented Applications and Advanced Materials Contexts for 4 Methoxyphenyl Phenylmethyl Urea
Role in Supramolecular Chemistry and Self-Assembly Processes
The fundamental characteristic of the urea (B33335) group is its capacity to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality is the primary driver for the self-assembly of urea derivatives into higher-order structures. In N,N'-disubstituted ureas, a common and highly stable hydrogen-bonding motif is the formation of a bifurcated N−H···O hydrogen bond, leading to the creation of linear "tapes" or chains. acs.orgresearchgate.net
For [(4-Methoxyphenyl)-phenylmethyl]urea, the presence of the bulky (4-methoxyphenyl)phenylmethyl groups is expected to significantly influence the self-assembly process. These large substituents can sterically guide the arrangement of the urea tapes, potentially leading to the formation of more complex and well-defined supramolecular architectures such as helices, sheets, or porous networks. The interplay between the hydrogen bonding of the urea core and the π–π stacking interactions of the phenyl and methoxyphenyl rings would be a key factor in determining the final assembled structure.
The chirality of the [(4-Methoxyphenyl)-phenylmethyl]methyl group is also a critical factor. The presence of a stereocenter can induce chirality in the resulting supramolecular assemblies, leading to the formation of helical structures with a specific handedness. Such chiral supramolecular polymers are of interest for applications in chiral recognition, separation, and asymmetric catalysis.
Table 1: Comparison of Hydrogen Bonding Modes in Urea Derivatives
| Hydrogen Bonding Motif | Description | Potential in this compound |
| Linear Tape | Formation of linear chains through bifurcated N−H···O hydrogen bonds. acs.org | Highly likely due to the N,N'-disubstituted urea core. |
| Helical Assembly | Chiral induction from the stereocenter leading to helical structures. | Probable due to the chiral (4-methoxyphenyl)phenylmethyl group. |
| π–π Stacking | Interactions between the aromatic rings of the substituents. reading.ac.uk | Expected to play a significant role in stabilizing the supramolecular structure. |
Application as a Ligand in Coordination Chemistry (if applicable)
While the coordination chemistry of N,N'-diarylureas is less explored compared to other ligand classes, the urea moiety does possess potential coordination sites. The carbonyl oxygen is a hard donor, suitable for coordination with hard metal ions, while the nitrogen atoms are softer donors. However, in N,N'-disubstituted ureas, the nitrogen atoms are generally involved in strong intramolecular or intermolecular hydrogen bonding, which can reduce their availability for metal coordination.
Recent studies have shown that N-arylureas can act as pro-ligands for palladium catalysis, coordinating through the nonsubstituted nitrogen atom after deprotonation. nih.gov In the case of this compound, both nitrogen atoms are substituted, which would likely hinder this type of coordination.
However, the possibility of the carbonyl oxygen acting as a coordination site remains. The bulky substituents might create a specific steric environment around a coordinated metal center, which could be exploited in the design of catalysts with unique selectivity. Furthermore, the methoxy (B1213986) group on one of the phenyl rings provides an additional potential coordination site, which could lead to the formation of chelate complexes. While speculative without experimental data, the structure of this compound suggests that it could act as a monodentate or potentially a bidentate ligand under specific conditions.
Potential as a Precursor for Advanced Organic Materials (e.g., polymers, dendrimers)
The urea linkage is a robust and versatile functional group for the synthesis of polymers and dendrimers. The same hydrogen-bonding interactions that drive supramolecular assembly can be harnessed to create materials with enhanced mechanical properties and thermal stability.
Polymers: this compound could potentially be incorporated into polymer chains. If functionalized with polymerizable groups, it could be used as a monomer to create polymers with the urea moiety in the main chain or as a pendant group. The strong hydrogen bonding between the urea groups would act as physical crosslinks, leading to the formation of thermoplastic elastomers or self-healing materials. The bulky and chiral nature of the substituents would influence the polymer's morphology and properties, potentially leading to materials with high glass transition temperatures and specific optical activities. Symmetrical N,N'-disubstituted ureas are known to form linear supramolecular polymers in solution due to strong, bifurcated hydrogen bonds. nih.gov
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core. The urea functionality can be used as a branching point in the synthesis of dendrimers. While the synthesis of dendrimers from unsymmetrical ureas like this compound might be complex, it offers the potential to create asymmetric or "Janus" dendrimers with different functionalities on different branches. chemrxiv.orgresearchgate.net The chiral nature of the building block could also be used to synthesize chiral dendrimers for applications in enantioselective catalysis or as chiral recognition agents. The use of peptide and urea functionalities has been explored in the creation of dendrimers capable of self-assembly into fibrillar and vesicular structures.
Exploration in Corrosion Inhibition Mechanisms (e.g., Adsorption Isotherms, Electrochemical Studies)
Organic molecules containing heteroatoms such as nitrogen and oxygen are often effective corrosion inhibitors for metals in acidic media. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both the anodic and cathodic reactions of corrosion. The urea functionality, with its nitrogen and oxygen atoms, makes urea derivatives promising candidates for corrosion inhibitors.
The large aromatic groups in this compound would enhance its adsorption on a metal surface through π-electron interactions. The methoxy group, being an electron-donating group, would further increase the electron density on the aromatic ring, facilitating stronger adsorption.
The mechanism of corrosion inhibition by such molecules is typically studied using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies can determine the efficiency of the inhibitor and whether it acts as an anodic, cathodic, or mixed-type inhibitor. The adsorption behavior can be analyzed using adsorption isotherms (e.g., Langmuir, Temkin, Frumkin) to understand the nature of the interaction between the inhibitor and the metal surface. anjs.edu.iqmdpi.com
Table 2: Expected Parameters from Electrochemical Studies of this compound as a Corrosion Inhibitor
| Electrochemical Technique | Parameter | Expected Outcome for an Effective Inhibitor |
| Potentiodynamic Polarization | Corrosion Current Density (icorr) | Decrease in icorr with increasing inhibitor concentration. |
| Corrosion Potential (Ecorr) | Shift in Ecorr indicating anodic, cathodic, or mixed inhibition. | |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increase in Rct with increasing inhibitor concentration. |
| Double Layer Capacitance (Cdl) | Decrease in Cdl due to displacement of water molecules by the inhibitor. |
Role in Reaction Catalysis or as a Catalyst Component
Chiral urea and thiourea (B124793) derivatives have emerged as a powerful class of organocatalysts, particularly in asymmetric synthesis. mdpi.com They function as hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of reactions. The two N-H groups of the urea can form a bidentate hydrogen bond with a substrate, holding it in a specific orientation within the chiral environment of the catalyst.
Given that this compound is an inherently chiral molecule, it has significant potential as an organocatalyst for a variety of asymmetric transformations, such as Michael additions, Friedel-Crafts reactions, and aldol reactions. The bulky (4-methoxyphenyl)phenylmethyl groups would create a well-defined chiral pocket around the hydrogen-bonding site, which is crucial for achieving high enantioselectivity.
Future Directions and Emerging Research Avenues for 4 Methoxyphenyl Phenylmethyl Urea
Development of Novel Synthetic Routes with Improved Efficiency
While classical methods for synthesizing unsymmetrical ureas are established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes for [(4-Methoxyphenyl)-phenylmethyl]urea. thieme-connect.comnih.gov Traditional syntheses often rely on hazardous reagents like phosgene (B1210022) or isocyanates, prompting a shift towards greener alternatives. thieme-connect.comnih.gov
Emerging strategies that could be adapted for this specific compound include:
Catalyst-Free Methods: Recent studies have demonstrated the synthesis of unsymmetrical ureas by coupling amides and amines using hypervalent iodine reagents like PhI(OAc)₂, which circumvents the need for metal catalysts and harsh conditions. mdpi.com
Green Chemistry Approaches: An emphasis on sustainability is driving the development of processes that utilize less hazardous materials. thieme-connect.comresearchgate.net Research into one-pot syntheses starting from carbamates or Cbz-protected amines represents a significant step forward, offering operational simplicity and reduced waste. thieme-connect.comresearchgate.netrsc.org Electrocatalytic methods, which can produce urea (B33335) from sources like nitrate (B79036) and CO2 under ambient conditions, represent a frontier in green synthesis, though their application to complex derivatives like this compound is yet to be explored. springernature.com
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and potential for easier scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.
Future research in this area would aim to optimize reaction conditions, broaden the substrate scope for related derivatives, and perform life cycle assessments to quantify the environmental benefits of these novel routes compared to traditional methods. ureaknowhow.comrsc.orgresearchgate.net
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Hypervalent Iodine Reagents | Metal-free, mild conditions, avoids toxic isocyanates. mdpi.com | Optimization of reagent stoichiometry and reaction time. |
| One-Pot Carbamate (B1207046) Route | Improved efficiency, cost-effective, avoids hazardous reagents. thieme-connect.com | Scalability and adaptation to continuous flow processes. |
| Electrocatalysis | Potentially uses renewable feedstocks (e.g., CO2), ambient conditions. springernature.com | Development of selective catalysts for complex urea derivatives. |
| Flow Chemistry | Enhanced safety, precise control, improved yield and purity. | Reactor design and optimization for multi-step syntheses. |
Advanced Characterization Techniques for Dynamic Processes
The this compound molecule possesses conformational flexibility around its central methyl bridge and dynamic hydrogen-bonding capabilities inherent to the urea moiety. Advanced Nuclear Magnetic Resonance (NMR) techniques are particularly well-suited to probe these dynamic processes, which are often averaged and thus invisible in standard spectra. numberanalytics.comlibretexts.org
Future research should employ:
Variable Temperature (VT) NMR: By recording NMR spectra at a range of temperatures, it is possible to slow down or accelerate conformational exchange processes. ox.ac.ukrsc.orgresearchgate.net This allows for the "freezing out" of individual conformers at low temperatures or the sharpening of broad peaks at high temperatures, providing critical data on the energy barriers between different rotational states. ox.ac.uk
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguous signal assignment. numberanalytics.comnumberanalytics.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, offering direct evidence for the predominant solution-state conformation and intermolecular interactions. numberanalytics.com
Dynamic NMR (DNMR) Simulations: Quantitative analysis of VT-NMR data, including lineshape analysis, can yield the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) of conformational exchange. numberanalytics.comlibretexts.org
Saturation Transfer Difference (STD) NMR: If this molecule is studied for its binding properties to a larger receptor, STD NMR can identify which parts of the molecule are in close contact with the receptor, revealing the binding epitope. libretexts.org
These advanced methods will provide a detailed picture of the molecule's behavior in solution, which is crucial for understanding its reactivity and its potential role in dynamic systems like molecular recognition and catalysis. numberanalytics.commdpi.com
Multiscale Computational Modeling and Simulation
Computational chemistry offers powerful tools to complement experimental studies by providing molecular-level insights into structure, bonding, and dynamics. For this compound, a multiscale modeling approach would be highly beneficial.
Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be used to determine the optimized geometries of different conformers, predict their relative stabilities, and analyze the electronic structure. researchgate.netresearchgate.net DFT is particularly useful for studying the nature of the hydrogen bonds formed by the urea group, including their strength and directionality. researchgate.netresearchgate.net QM methods can also predict NMR chemical shifts, which, when compared with experimental data, can validate the computed structures. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, both in isolation and in solution. nih.govacs.orgresearchgate.net This approach is ideal for exploring the conformational landscape, studying the dynamics of hydrogen bond formation and breaking, and understanding how the solvent environment influences the molecule's behavior. nih.govacs.org For instance, MD simulations could reveal the propensity of this compound to self-assemble into dimers or larger aggregates in different solvents. nih.gov
QM/MM Simulations: For studying the interaction of the molecule with a larger system, such as a protein active site, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is effective. nih.gov This method treats the core interacting region (e.g., the urea group and the binding partner) with high-level QM accuracy while the surrounding environment is modeled more efficiently with classical mechanics. nih.govnih.gov
These computational studies can guide experimental work by predicting the most stable polymorphs, identifying key intermolecular interactions, and providing a mechanistic understanding of its function in more complex environments.
Table 2: Applicable Computational Modeling Techniques
| Technique | Research Question | Expected Outcome |
|---|---|---|
| DFT | What are the stable conformers? What is the nature of the H-bonds? researchgate.netresearchgate.net | Optimized geometries, relative energies, electron density maps, predicted NMR shifts. |
| MD Simulation | How does the molecule behave in solution? Does it self-assemble? nih.govacs.org | Conformational dynamics, solvent effects, potential of mean force for association. |
| QM/MM | How does the molecule interact with a biological target? nih.gov | Detailed binding mode analysis, interaction energies, reaction mechanisms in enzymes. |
Exploration of Solid-State Chemistry and Polymorphism
The arrangement of molecules in the solid state dictates crucial material properties. The urea functional group is well-known for its ability to form robust and directional hydrogen-bonded networks, often leading to the formation of different crystalline forms, or polymorphs, as well as multi-component crystals (cocrystals). nih.govresearchgate.netrsc.orgresearchgate.net The study of the solid-state chemistry of this compound is a rich area for future investigation.
Key research avenues include:
Polymorph Screening: A systematic screening for polymorphs by crystallization from a variety of solvents and under different conditions (e.g., temperature, evaporation rate) is essential. rsc.orgresearchgate.net Different polymorphs can exhibit distinct physical properties.
Cocrystal Engineering: The urea group is an excellent synthon for forming cocrystals with other molecules, particularly those containing hydrogen bond acceptors like carboxylic acids or pyridines. rsc.orgresearchgate.netdocumentsdelivered.comacs.org Exploring cocrystals of this compound could lead to new materials with tailored properties.
Structural Analysis: Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional packing of molecules and the specific hydrogen-bonding motifs (e.g., tapes, layers) in the crystal lattice. rsc.orgresearchgate.net
Mechanochemistry: Solid-state synthesis, or mechanochemistry, offers a solvent-free method for preparing polymorphs and cocrystals and could be a sustainable route to new solid forms of the compound. rsc.orgresearchgate.net
Understanding the polymorphism and cocrystal landscape of this compound is fundamental to controlling its solid-state properties for any potential application in materials science or pharmaceuticals. researchgate.net
Integration into Complex Chemical Systems
The inherent functionalities of this compound—a chiral center, aromatic rings for stacking interactions, and a strong hydrogen-bonding urea group—make it an attractive building block for constructing more complex chemical systems. nih.govresearchgate.net
Future research could explore its integration into:
Supramolecular Chemistry: The urea moiety is a classic functional group in supramolecular chemistry, capable of forming self-assembled structures like capsules, polymers, and gels through intermolecular hydrogen bonds. nih.govresearchgate.net The specific stereochemistry and aromatic groups of this compound could direct the formation of unique, chiral supramolecular architectures.
Organocatalysis: Chiral thioureas are highly effective organocatalysts that activate substrates through hydrogen bonding. mdpi.comwikipedia.org Investigating this compound and its thio-analogue as catalysts for asymmetric reactions is a logical and promising direction. The combination of a chiral scaffold and the hydrogen-bonding motif could lead to high levels of stereocontrol. mdpi.com
Dynamic Combinatorial Chemistry (DCC): DCC involves the generation of libraries of compounds through reversible reactions, allowing for the discovery of molecules with specific functions, such as high-affinity binding to a biological target. researchgate.netunits.it If a reversible synthesis for this compound can be established, it could be used as a building block in dynamic combinatorial libraries (DCLs) to accelerate the discovery of new functional molecules. nih.govnih.gov
By leveraging its distinct structural features, this compound could serve as a valuable component in the design and synthesis of next-generation functional materials and catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
